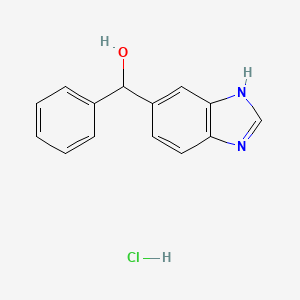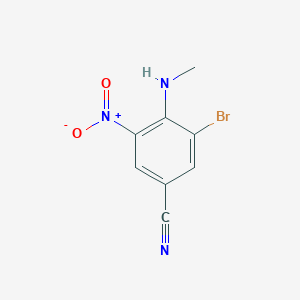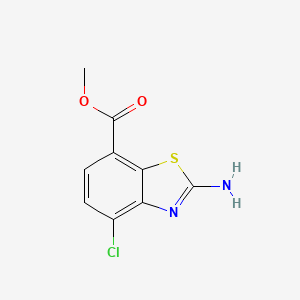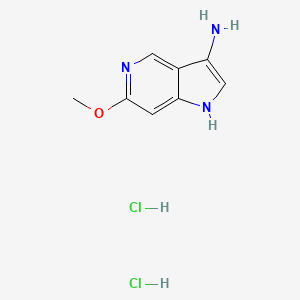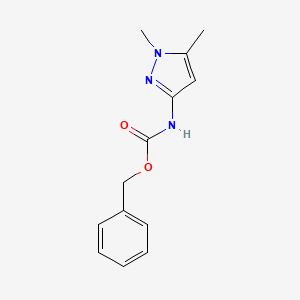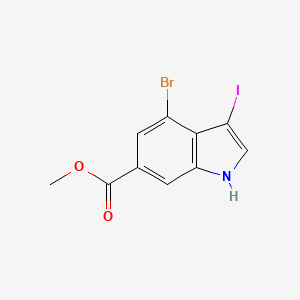![molecular formula C10H16ClN3O4 B1378280 1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394042-81-9](/img/structure/B1378280.png)
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
説明
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride (MPIT) is a chemical compound that has been widely studied in the scientific community due to its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. It is a versatile compound with a wide range of properties and functions, making it a valuable tool for researchers.
科学的研究の応用
Synthesis and Chemical Properties
A series of novel and highly active inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety have been synthesized and characterized. These compounds exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, surpassing the standard drug rivastigmine in efficacy. The study emphasizes the relationships between lipophilicity, chemical structure, and inhibitory activity, highlighting the potential of these compounds in therapeutic applications (Pejchal et al., 2011).
Pharmacological Applications
The research on 1,3-(adamantan-1(2)-yl)imidazolidine-2,4,5-triones demonstrates their role as promising inhibitors of soluble human epoxide hydrolase. With IC50 values ranging from 1.6 to 650 nM, these compounds offer potential for the development of therapeutic agents targeting diseases where epoxide hydrolase plays a key role (D’yachenko et al., 2017).
Antibacterial and Antifungal Activity
A study focusing on the maleate salt of a thiadiazole derivative reveals moderate inhibition against Mycobacteria tuberculosis, alongside the exploration of its inhibition mechanism through molecular docking and dynamics analysis. This underlines the importance of the 1,2,5-thiadiazole moiety in developing more effective analogs for medical applications (Mali et al., 2019).
Antihypertensive and Analgesic Activity
Further research into quinazolinone derivatives, including imidazolidine modifications, indicates potential anti-inflammatory and analgesic properties. This suggests a broader therapeutic application of compounds featuring the imidazolidine-2,4,5-trione scaffold, pending further pharmacological evaluation (Farag et al., 2012).
特性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12;/h1-7H2,(H,11,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVQSAPTIBYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride | |
CAS RN |
1394042-81-9 | |
| Record name | 2,4,5-Imidazolidinetrione, 1-[3-(4-morpholinyl)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




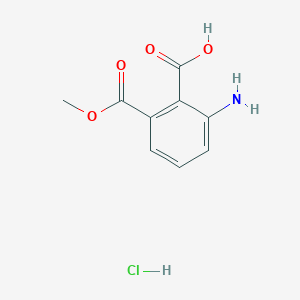
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

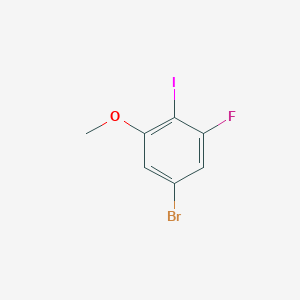
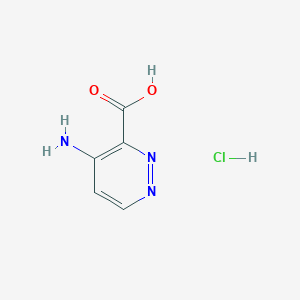
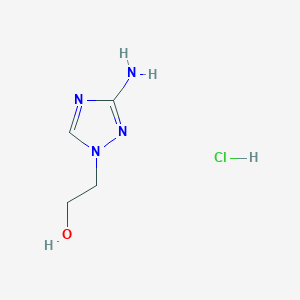
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
